molecular formula C9H13NOS B13299653 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal

Cat. No.: B13299653
M. Wt: 183.27 g/mol
InChI Key: FRWDBGICLYBLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.

Industrial Production Methods

Industrial production of thiazole derivatives, including 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal, often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica-supported acids can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal has several applications in scientific research:

Mechanism of Action

The biological activity of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is primarily due to its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal

InChI

InChI=1S/C9H13NOS/c1-7-10-5-8(12-7)4-9(2,3)6-11/h5-6H,4H2,1-3H3

InChI Key

FRWDBGICLYBLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC(C)(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.